N-Bromoacetyl-5-methoxytryptamine
Description
Discovery and Historical Context
The development of this compound emerged from systematic research efforts to create affinity labeling compounds for melatonin receptor studies during the late 20th century. The compound was first synthesized and characterized as part of investigations aimed at identifying and characterizing melatonin binding proteins in mammalian brain tissues. Early research in the 1990s established that this compound could function as an irreversible ligand for melatonin binding sites, with initial studies conducted on Syrian hamster brain synaptosomes demonstrating its ability to covalently attach to specific proteins.
The historical significance of this compound lies in its role as one of the first successful bromoacetyl derivatives designed specifically for neurotransmitter receptor research. Research conducted in 1993 expanded the understanding of this compound by examining its effects across different species, including studies on chicken brain membranes that revealed species-specific differences in binding characteristics. These early investigations established the foundation for subsequent research into tryptamine-based affinity labeling agents and their applications in neuropharmacology.
The compound's development was part of a broader scientific effort to create molecular tools for studying the complex interactions between tryptamine derivatives and their biological targets. This research context was particularly important given the growing understanding of melatonin's role in circadian rhythm regulation and its potential therapeutic applications. The creation of this compound provided researchers with a means to permanently label and identify specific binding sites, offering insights that traditional reversible binding studies could not provide.
Structural Characteristics and Nomenclature
This compound possesses a complex molecular structure characterized by the combination of a substituted indole ring system with a bromoacetylated ethylamine side chain. The compound's official Chemical Abstracts Service registry number is 142959-59-9, and it carries the molecular formula C₁₃H₁₅BrN₂O₂ with a molecular weight of 311.17 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide, which precisely describes its structural components and functional group arrangements.
The structural framework of this compound can be understood through its constituent parts. The core structure features an indole ring system substituted with a methoxy group at the 5-position and a bromine atom at the 2-position. The ethylamine side chain extends from the 3-position of the indole ring and terminates in an acetamide group where the bromine substitution occurs. This arrangement creates a molecule that retains the essential tryptamine backbone while incorporating reactive functional groups that enable covalent binding to target proteins.
The compound's three-dimensional structure and electronic properties are influenced by the presence of the bromine atom, which serves as both a leaving group in nucleophilic substitution reactions and a contributor to the molecule's overall lipophilicity. The methoxy substitution at the 5-position of the indole ring contributes to the compound's binding affinity for serotonin and melatonin receptors, while the bromoacetyl group provides the reactive functionality necessary for irreversible binding. The spatial arrangement of these functional groups allows the molecule to maintain receptor recognition while enabling covalent modification of target proteins.
Table 1: Structural and Physical Properties of this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 142959-59-9 |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ |
| Molecular Weight | 311.17 g/mol |
| International Union of Pure and Applied Chemistry Name | N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
| Simplified Molecular Input Line Entry System | CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br |
| International Chemical Identifier Key | FNHLXIXCQDGUCQ-UHFFFAOYSA-N |
Relevance in Biochemical and Pharmacological Research
This compound has established itself as a fundamental research tool in multiple areas of biochemical and pharmacological investigation, primarily due to its unique ability to form irreversible covalent bonds with target proteins while maintaining specificity for melatonin and serotonin receptor systems. The compound's research applications stem from its structural similarity to naturally occurring tryptamine neurotransmitters combined with its reactive bromoacetyl functionality, which enables permanent labeling of binding sites for detailed molecular characterization.
In melatonin receptor research, this compound has been instrumental in identifying and characterizing specific binding proteins. Studies using radiolabeled versions of the compound have successfully identified multiple melatonin binding proteins with apparent molecular weights of 92, 55, and 45 kilodaltons in Syrian hamster brain synaptosomes. These findings have provided crucial insights into the molecular basis of melatonin receptor function and have helped establish the protein components responsible for melatonin's biological effects. The compound's ability to covalently attach to these proteins in a concentration-dependent manner has made it an invaluable tool for studying receptor structure-function relationships.
The compound's significance extends beyond melatonin receptor research into broader investigations of tryptamine pharmacology and serotonin receptor systems. Research has demonstrated that this compound can displace specific binding at various serotonin receptor subtypes, indicating its potential utility in studying multiple neurotransmitter pathways. This broad spectrum of activity has made it a valuable tool for comparative receptor studies and for understanding the structural requirements for selective versus non-selective receptor binding.
Recent applications of this compound in molecular pharmacology have focused on its use as a radioligand for describing receptor binding characteristics and developing new research tools. Studies have utilized the compound in the synthesis of novel radioligands for melatonin receptor subtypes, with research showing its incorporation into more complex molecular structures designed for specific receptor targeting. These applications demonstrate the compound's continued relevance in modern neuropharmacological research and its potential for contributing to the development of new therapeutic agents.
The compound's research utility is further enhanced by its species-specific binding characteristics, which have been documented through comparative studies across different animal models. While the compound demonstrates effective affinity labeling in hamster and rat brain preparations, research has shown that it does not produce the same specific labeling patterns in chicken brain membranes. This species specificity provides valuable information about evolutionary differences in receptor structure and function, contributing to our understanding of comparative neuropharmacology and the development of species-appropriate research models.
Table 2: Research Applications and Binding Characteristics of this compound
| Research Application | Findings | Species Model |
|---|---|---|
| Melatonin Receptor Affinity Labeling | Identified 92, 55, and 45 kDa binding proteins | Syrian Hamster |
| Concentration-Dependent Binding | Demonstrated irreversible attachment to target proteins | Syrian Hamster |
| Species Comparison Studies | No specific melatonin binding protein labeling observed | Chicken |
| Radioligand Development | Successfully incorporated into novel receptor-specific compounds | Multiple Species |
| Serotonin Receptor Displacement | Competitive displacement of specific binding sites | Various Models |
Properties
CAS No. |
21424-93-1 |
|---|---|
Molecular Formula |
C13H15BrN2O2 |
Molecular Weight |
311.17 g/mol |
IUPAC Name |
2-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15BrN2O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14/h2-3,6,8,16H,4-5,7H2,1H3,(H,15,17) |
InChI Key |
LUYYGOMIZZLVSS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CBr |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CBr |
Synonyms |
N-B5M N-bromoacetyl-5-methoxytryptamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pharmacological and chemical properties of N-bromoacetyl-5-methoxytryptamine can be contextualized by comparing it to structurally related 5-methoxytryptamine derivatives:
Key Findings from Comparative Studies
Receptor Affinity Trends: Benzyl vs. Acetyl Substituents: N-Benzyl derivatives (e.g., N-(4-bromobenzyl)-5-methoxytryptamine) exhibit nanomolar 5-HT2A receptor affinity (Ki: 2–5 nM) due to hydrophobic interactions with the receptor’s transmembrane domain . In contrast, N-acetyl derivatives like melatonin lack 5-HT2 activity but bind melatonin receptors (Ki: 0.1–1.0 nM) .
Substituent Position and Selectivity: Meta-substituted benzyl groups (e.g., 3-bromo, 3-chloro) enhance 5-HT2A affinity compared to ortho- or para-substituents. For example, N-(3-bromobenzyl)-5-methoxytryptamine shows 5-HT2A Ki values ~2 nM, while the 2-bromo analog has reduced affinity (Ki: ~10 nM) . 5-Methoxy vs. Non-Methoxy Tryptamines: 5-Methoxy substitution generally increases 5-HT2A/2C selectivity by 2–40 fold compared to non-methoxylated analogs. For instance, N-(4-bromobenzyl)-5-methoxytryptamine (Ki: 2 nM) binds 5-HT2A 4-fold more strongly than its non-methoxy counterpart (Ki: 8 nM) .
Functional Activity :
- Most N-benzyl-5-methoxytryptamines act as partial to full agonists at 5-HT2A/2C receptors, with efficacy correlating to substituent hydrophobicity . The bromoacetyl derivative’s functional activity remains uncharacterized but may differ due to covalent binding.
Research Implications and Gaps
- Unanswered Questions : Direct binding data, functional efficacy (agonist/antagonist), and metabolic stability for this compound are absent in the evidence, highlighting the need for targeted studies.
Preparation Methods
Core Reaction Mechanism
The bromoacetylation reaction involves nucleophilic acyl substitution, where the amine group of 5-methoxytryptamine attacks the electrophilic carbonyl carbon of the bromoacetylating agent. Common bromoacetylating reagents include bromoacetyl bromide and bromoacetyl chloride , both of which exhibit high reactivity due to the electron-withdrawing effects of the bromine atom.
Reaction Equation :
Stepwise Preparation Protocols
Patent-Based Methodology (Adapted from CN102329263A)
A modified version of the N-acetylation method described in CN102329263A can be applied to bromoacetylation by substituting acetic anhydride with bromoacetyl bromide:
-
Reagent Setup :
-
Dissolve 5-methoxytryptamine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
-
Cool the solution to using an ice bath.
-
-
Bromoacetylating Agent Addition :
-
Reaction Conditions :
-
Stir the mixture at room temperature () for 2–4 hours.
-
Monitor progress via thin-layer chromatography (TLC) or HPLC.
-
-
Workup and Purification :
Yield : 85–92% (reported for analogous reactions)
Purity : (HPLC)
Alternative Bromoacetylating Agents
Comparative studies highlight the impact of reagent choice on efficiency:
| Bromoacetylating Agent | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromoacetyl bromide | DCM | DMAP | 92 | |
| Bromoacetyl chloride | THF | None | 78 | |
| Bromoacetic anhydride | Acetonitrile | Pyridine | 65 |
Data synthesized from analogous acylation reactions.
Bromoacetyl bromide outperforms other agents due to its superior leaving group (Br⁻), which facilitates faster acyl transfer.
Optimization Strategies
Solvent Effects
Polar aprotic solvents like DCM and THF enhance reagent solubility and stabilize intermediates. Non-polar solvents (e.g., toluene) reduce side reactions but slow reaction kinetics.
Catalytic Systems
-
DMAP : Accelerates acylation via nucleophilic catalysis (yield increase by 15–20%).
-
Triethylamine : Neutralizes HBr byproduct but may form quaternary ammonium salts, complicating purification.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Challenges and Mitigation
Side Reactions
-
Diacylation : Excess bromoacetylating agent leads to over-acylation. Mitigated by stoichiometric control and gradual reagent addition.
-
Hydrolysis : Moisture-sensitive reagents require anhydrous conditions and inert atmosphere.
Industrial Scalability
The patent-derived method is scalable to kilogram quantities with minor adjustments:
Q & A
Q. What are the optimal synthetic routes for N-Bromoacetyl-5-methoxytryptamine, and how can purity be ensured?
this compound is synthesized via reductive amination or coupling reactions. A common approach involves reacting 5-methoxytryptamine with bromoacetyl chloride in anhydrous tetrahydrofuran (THF) under inert conditions, followed by sodium borohydride reduction. Purification typically employs column chromatography and recrystallization. High-performance liquid chromatography (HPLC) with UV detection (e.g., 280 nm) is critical for assessing purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
Q. What are the primary biological targets of this compound in neuropharmacological studies?
N-B5M interacts predominantly with serotonin receptors (5-HT2A, 5-HT1A) due to its tryptamine backbone. Competitive binding assays using radiolabeled ligands (e.g., [³H]ketanserin for 5-HT2A) in transfected HEK293 cells reveal submicromolar affinity (Ki ~50–200 nM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize N-B5M’s receptor selectivity?
SAR strategies include:
- Substituent variation : Testing analogs with halogen substitutions (e.g., chloroacetyl vs. bromoacetyl) to modulate lipophilicity and steric effects.
- Functional assays : Measuring intracellular calcium flux (FLIPR) or cAMP accumulation to assess biased agonism at 5-HT receptors .
- Molecular docking : Using cryo-EM structures of 5-HT2A to predict binding poses and guide synthetic modifications .
Q. What analytical challenges arise in quantifying N-B5M in biological matrices, and how can they be addressed?
Challenges include:
- Matrix effects : Co-eluting metabolites in plasma require solid-phase extraction (SPE) prior to LC-MS/MS analysis.
- Isomer separation : Chiral columns (e.g., Chiralpak IA) resolve enantiomers if racemization occurs during synthesis .
- Limit of detection (LOD) : Optimize electrospray ionization (ESI) parameters for trace quantification (LOD <1 ng/mL) .
Q. How can discrepancies in reported receptor binding affinities for N-B5M be resolved?
Discrepancies often stem from assay conditions (e.g., buffer pH, cell line variability). To address:
- Standardize protocols : Use uniform radioligands (e.g., [³H]LSD for 5-HT2A) and cell membranes from the same transfection batch.
- Cross-validate : Compare results across orthogonal methods (e.g., fluorescence polarization vs. scintillation counting) .
Q. What in vitro models are suitable for assessing N-B5M’s metabolic stability and toxicity?
- Hepatocyte models : Primary human hepatocytes incubated with N-B5M (10 µM) to identify CYP450-mediated metabolites (e.g., O-demethylation) via UPLC-QTOF-MS.
- hERG assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks (IC50 >30 µM preferred) .
Q. How can computational methods enhance the design of N-B5M derivatives with improved blood-brain barrier (BBB) permeability?
- QSAR modeling : Train models on logP, polar surface area (PSA), and BBB permeability data from existing tryptamines.
- MD simulations : Predict free-energy profiles for BBB transcytosis using coarse-grained membrane models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
